molecular formula C12H20O2 B13756513 alpha-Campholene acetate CAS No. 52486-39-2

alpha-Campholene acetate

Cat. No.: B13756513
CAS No.: 52486-39-2
M. Wt: 196.29 g/mol
InChI Key: HBRWKAJTMKFEQR-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a single ring in its isoprene chain . It is a naturally occurring compound found in various essential oils and is known for its distinctive aroma.

Chemical Reactions Analysis

Alpha-Campholene acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding aldehyde or acid.

    Reduction: Reduction reactions can yield alcohol derivatives of this compound.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Campholene acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various fine chemicals and fragrances.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: This compound is used in the production of perfumes, flavors, and other aromatic products

Mechanism of Action

The mechanism of action of alpha-Campholene acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Comparison with Similar Compounds

Alpha-Campholene acetate is unique among monocyclic monoterpenoids due to its specific structure and properties. Similar compounds include:

These compounds share some chemical characteristics but differ in their specific applications and reactivity.

Properties

CAS No.

52486-39-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3

InChI Key

HBRWKAJTMKFEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCOC(=O)C

density

0.943-0.949

physical_description

Clear liquid;  sweet woody odour with ionone nuance

solubility

Insoluble in water and fat
Miscible at room temperature (in ethanol)

Origin of Product

United States

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